REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][S:8]([C:11]1[CH:16]=[CH:15][C:14]([NH:17]C(=O)C)=[CH:13][CH:12]=1)(=[O:10])=[O:9].[OH-].[Na+]>C(O)C.COCC(O)C>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]([S:8]([NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)(=[O:10])=[O:9])=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Name
|
mixture
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an hour
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1300 ml water
|
Type
|
CUSTOM
|
Details
|
The precipitated impurities were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction was extracted three times with 450 ml methylene chloride
|
Type
|
CUSTOM
|
Details
|
4-amino-N-2-pyridinyl-benzenesulfonamide precipitated from the medium
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.4 g | |
YIELD: PERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |